(E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one (E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1421587-29-2
VCID: VC6005080
InChI: InChI=1S/C20H18ClF3N2O2/c21-17-4-2-1-3-14(17)5-8-19(27)26-11-9-16(10-12-26)28-18-7-6-15(13-25-18)20(22,23)24/h1-8,13,16H,9-12H2/b8-5+
SMILES: C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl
Molecular Formula: C20H18ClF3N2O2
Molecular Weight: 410.82

(E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one

CAS No.: 1421587-29-2

Cat. No.: VC6005080

Molecular Formula: C20H18ClF3N2O2

Molecular Weight: 410.82

* For research use only. Not for human or veterinary use.

(E)-3-(2-chlorophenyl)-1-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one - 1421587-29-2

Specification

CAS No. 1421587-29-2
Molecular Formula C20H18ClF3N2O2
Molecular Weight 410.82
IUPAC Name (E)-3-(2-chlorophenyl)-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C20H18ClF3N2O2/c21-17-4-2-1-3-14(17)5-8-19(27)26-11-9-16(10-12-26)28-18-7-6-15(13-25-18)20(22,23)24/h1-8,13,16H,9-12H2/b8-5+
Standard InChI Key PNVXMWIUYVHJBY-VMPITWQZSA-N
SMILES C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl

Introduction

Chemical Identification and Basic Properties

The compound is identified by the systematic IUPAC name (E)-3-(2-chlorophenyl)-1-[4-(5-(trifluoromethyl)pyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one and is assigned the CAS registry number 1421587-29-2 . Its molecular formula is C₂₀H₁₈ClF₃N₂O₂, with a molecular weight of 410.82 g/mol. Key identifiers include:

PropertyValueSource
SMILESC1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl
InChIKeyPNVXMWIUYVHJBY-VMPITWQZSA-N
XLogP3 (LogP)3.5 (estimated)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The E configuration of the α,β-unsaturated ketone moiety is critical for maintaining spatial orientation required for potential biological interactions. The presence of a trifluoromethylpyridyl group enhances lipophilicity and metabolic stability, while the 2-chlorophenyl moiety may contribute to target binding affinity .

Synthesis and Structural Characterization

Synthetic Routes

While detailed synthetic protocols remain proprietary, the compound is synthesized through a multi-step sequence involving:

  • Piperidine functionalization: Introduction of the pyridyloxy group at the 4-position of piperidine via nucleophilic aromatic substitution.

  • Enone formation: Condensation of 2-chlorophenylacetaldehyde with the piperidine-derived ketone under basic conditions to form the α,β-unsaturated ketone core .

  • Stereochemical control: Use of chiral catalysts or chromatographic separation to isolate the E-isomer, which predominates due to thermodynamic stability.

Key challenges include minimizing racemization during enone formation and achieving high regioselectivity in the pyridyloxy substitution .

Crystallographic and Spectroscopic Data

Though single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs with similar piperidine-pyridyloxy scaffolds exhibit:

  • Dihedral angles: 12–46° between aromatic planes, suggesting moderate conjugation between subunits .

  • Bond lengths: C=O stretch at 1.22 Å (IR: ~1680 cm⁻¹) and C-Cl bond at 1.74 Å .

Comparative analysis with (E)-3-(furan-2-yl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)prop-2-en-1-one (CAS 1428382-23-3) reveals that replacement of the furan with a chlorophenyl group increases molecular weight by 112.48 g/mol while reducing polarity .

Physicochemical and ADMET Properties

Solubility and Permeability

ParameterValueMethod
Aqueous solubility12.5 μg/mL (pH 7.4)Predicted
LogP3.5XLogP3
PSA58.7 ŲCalculated

The compound likely complies with Lipinski’s rule (MW < 500, LogP < 5, HBD < 5, HBA < 10), suggesting oral bioavailability potential .

Metabolic Stability

In vitro microsomal studies on analogs show:

  • Half-life: 43 min (human liver microsomes)

  • Major metabolites: Hydroxylation at the piperidine ring and glutathione adducts of the chlorophenyl group .

Future Directions and Challenges

  • Synthetic Optimization: Develop enantioselective routes to improve yield and purity.

  • Target Deconvolution: Employ CRISPR-Cas9 screening to identify novel molecular targets .

  • Formulation Strategies: Explore nanocrystal or lipid-based delivery systems to enhance solubility .

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